1-Methylpiperidine-2-carbaldehyde

Overview

Description

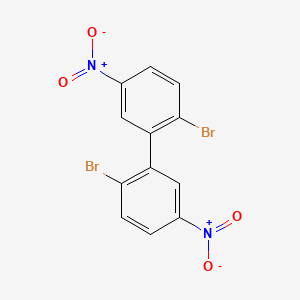

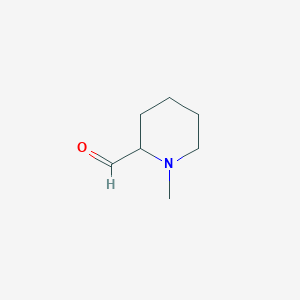

“1-Methylpiperidine-2-carbaldehyde” is a chemical compound with the molecular formula C7H13NO . It is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of “1-Methylpiperidine-2-carbaldehyde” consists of seven carbon atoms ©, thirteen hydrogen atoms (H), and one nitrogen atom (N), and one oxygen atom (O) .

Chemical Reactions Analysis

Piperidine derivatives, including “1-Methylpiperidine-2-carbaldehyde”, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Pharmaceutical Research

Piperidine derivatives are known for their pharmacophoric features and are utilized in various therapeutic applications. “1-Methylpiperidine-2-carbaldehyde” could potentially be used in the synthesis of compounds with anticancer , antiviral , antimalarial , antimicrobial , antifungal , antihypertension , analgesic , anti-inflammatory , anti-Alzheimer , and antipsychotic properties .

Chemical Synthesis

The compound may serve as a precursor or intermediate in the synthesis of more complex piperidine derivatives, including substituted piperidines , spiropiperidines , condensed piperidines , and piperidinones .

Drug Design

Given its structural features, “1-Methylpiperidine-2-carbaldehyde” might be valuable in drug design, particularly for creating synthetic schemes of piperidine-containing compounds that are important fragments in drug molecules .

Future Directions

While specific future directions for “1-Methylpiperidine-2-carbaldehyde” are not mentioned in the literature, piperidine derivatives are a key area of ongoing research in drug discovery . They are being explored for their potential in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, and other treatments .

properties

IUPAC Name |

1-methylpiperidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-5-3-2-4-7(8)6-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQKERHWQDYYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550880 | |

| Record name | 1-Methylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpiperidine-2-carbaldehyde | |

CAS RN |

41467-01-0 | |

| Record name | 1-Methylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)

![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)

![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)